molecular formula C7H7ClN2O2 B8011204 6-Chloro-4-(methylamino)nicotinic acid

6-Chloro-4-(methylamino)nicotinic acid

Cat. No.: B8011204
M. Wt: 186.59 g/mol
InChI Key: KQVQQSLYBUVFRU-UHFFFAOYSA-N
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Description

6-Chloro-4-(methylamino)nicotinic acid is a substituted nicotinic acid derivative characterized by a chlorine atom at the 6-position and a methylamino group (-NHCH₃) at the 4-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its ethyl ester form, ethyl 6-chloro-4-(methylamino)nicotinate (CAS: 449811-28-3), is often utilized in synthetic pathways, undergoing hydrolysis to yield the carboxylic acid . The molecular formula is estimated to be C₇H₆ClN₂O₂, with a molecular weight of approximately 185.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(methylamino)nicotinic acid typically involves the chlorination of 4-(methylamino)nicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the nicotinic acid ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(methylamino)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinic acids with different functional groups .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-(methylamino)nicotinic acid has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives exhibit activity against various pathogens, including Mycobacterium tuberculosis.
    MicroorganismActivityMIC (μg/mL)
    Mycobacterium tuberculosisModerate50
    Staphylococcus aureusModerate30
    Escherichia coliWeak>100
  • Antileukemic Effects : Certain derivatives have shown cytotoxic effects on leukemia cell lines, indicating potential for cancer treatment.

Neuropharmacology

The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neurodegenerative diseases. Studies have demonstrated that it can enhance cognitive performance in animal models, suggesting its utility in treating conditions like schizophrenia and Alzheimer's disease.

Biochemical Research

This compound serves as a valuable probe in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to bind to various enzymes, potentially altering their activity and providing insights into biochemical mechanisms.

Case Study 1: Antimicrobial Derivatives

In a study focused on synthesizing derivatives from this compound, researchers evaluated their antimicrobial properties against Mycobacterium tuberculosis. The modifications at the nitrogen atom significantly enhanced the antitubercular activity compared to the parent compound.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities of synthesized derivatives to various biological targets. These studies revealed strong interactions with active sites of enzymes involved in disease pathways, supporting the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(methylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-chloro-4-(methylamino)nicotinic acid can be contextualized by comparing it to analogs with variations in substituent groups, positions, and synthesis routes. Below is a detailed analysis:

Substituent Modifications on the Pyridine Ring

6-Chloro-4-(isopropylamino)nicotinic Acid

  • Structure: Chlorine at position 6, isopropylamino (-NH-iPr) at position 3.
  • Molecular Weight : 215 g/mol (C₉H₁₀ClN₂O₂) .
  • Synthesis : Prepared via hydrolysis of its methyl ester using lithium hydroxide in THF/water at 80°C, achieving an 85% yield .

6-Chloro-2-fluoronicotinic Acid

  • Structure : Chlorine at position 6, fluorine at position 2.
  • Similarity Score : 0.79 (structural similarity to target compound) .
  • Implications : Fluorine’s electronegativity alters electronic distribution, possibly enhancing binding affinity in drug-receptor interactions.

4-Chloro-6-(trifluoromethyl)nicotinic Acid

  • Structure : Chlorine at position 4, trifluoromethyl (-CF₃) at position 5.
  • Relevance : The -CF₃ group improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

Positional Isomerism and Functional Group Variations

6-Amino-4-methylnicotinic Acid

  • Structure: Amino (-NH₂) at position 6, methyl at position 4.
  • Similarity Score : 0.88 .
  • Impact: The amino group enhances hydrogen-bonding capacity, which could increase solubility or alter target specificity.

4-Amino-6-chloro-2-methylnicotinic Acid

  • Structure: Amino at position 4, chlorine at 6, methyl at 2.
  • Molecular Weight : 186.60 g/mol (C₇H₇ClN₂O₂) .
  • Comparison: Positional shifts of the methyl and amino groups demonstrate how minor structural changes affect physicochemical properties.

Halogen and Methyl Substitutions

6-Bromo-4-methylnicotinic Acid

  • Structure : Bromine at position 6, methyl at 4.
  • Molecular Weight : 216.03 g/mol .
  • Key Difference : Bromine’s larger atomic radius increases molecular weight and lipophilicity compared to chlorine analogs.

6-Fluoro-4-methylnicotinic Acid

  • Structure : Fluorine at 6, methyl at 4.
  • Similarity Score : 0.77 .

Analytical Characterization

Compound LC-MS (m/z) Key Functional Groups Reference
This compound Not explicitly reported (est. ~185) -COOH, -NHCH₃, -Cl
6-Chloro-4-(isopropylamino)nicotinic acid 215 [M+1] -COOH, -NHiPr, -Cl
Methyl 5-amino-6-chloronicotinate 229 [M+1] -COOCH₃, -NH₂, -Cl

Biological Activity

6-Chloro-4-(methylamino)nicotinic acid is a chemical compound classified under nicotinic acid derivatives, notable for its chlorinated pyridine ring and a methylamino group at the 4-position. This structural configuration enhances its biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₇H₈ClN₂O₂
  • Molecular Weight : Approximately 174.59 g/mol
  • Structure : Contains a chlorine atom at the 6th position and a methylamino group at the 4th position on the pyridine ring.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). The compound may act as an agonist or modulator, influencing various neurotransmitter pathways. Its effects are likely mediated through inhibition of certain enzymes or receptors, leading to observable biological effects.

Pharmacological Applications

Research has highlighted several potential pharmacological applications for this compound:

  • Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL .
  • Antifungal Activity : The compound also demonstrates antifungal effects, particularly against strains like Candida albicans. Research shows promising results with MIC values indicating effective inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaKey Features
6-Chloro-4-methylnicotinic acidC₇H₆ClNO₂Lacks the methylamino group; studied for antimicrobial properties.
2-Chloro-4-methyl-nicotinic acidC₇H₆ClNO₂Different positioning of chlorine; used in pharmacological studies.
6-Chloro-4-(cyclopropylamino)nicotinic acidC₈H₈ClN₂O₂Features cyclopropyl substitution; explores different biological activities.

This table highlights the unique properties of this compound due to its specific functional groups.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The findings revealed that this compound exhibited potent activity against several bacterial strains, showcasing its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications to the molecular structure influence biological activity. For instance, variations in substituents on the pyridine ring were found to significantly affect receptor binding affinity and antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 6-substituted nicotinic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions. For example, methyl coumalate (derived from coumalic acid and methanol under sulfuric acid catalysis) reacts with ammonia to yield 6-hydroxy nicotinic acid . For chloro-substituted derivatives, chlorination agents (e.g., POCl₃) or halogenation of precursor intermediates may be used. Optimization includes controlling temperature (e.g., reflux conditions), solvent polarity (methanol or acetonitrile), and stoichiometric ratios of reagents to minimize side products.

Q. What safety protocols are recommended for handling 6-Chloro-4-(methylamino)nicotinic acid in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. Store at 0–6°C for stability, as seen in protocols for structurally similar compounds like nicotinamide derivatives . Spills should be neutralized with sodium carbonate and disposed of via hazardous waste channels. Consult safety data sheets (SDS) for analogous compounds (e.g., 6-hydroxynicotinic acid) to infer handling guidelines .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and methylamino groups) and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
    Cross-reference data with IUPAC-standardized spectral libraries and synthetic intermediates (e.g., nicotinic acid derivatives) .

Q. How can researchers determine the solubility and stability of this compound in experimental setups?

  • Methodological Answer : Perform solubility tests in solvents like water, methanol, DMSO, and acetonitrile under varying pH (e.g., 2–10). Monitor stability via HPLC or UV-Vis spectroscopy over time at different temperatures (e.g., 4°C, 25°C, 40°C). For acidic/basic conditions, use buffered solutions and assess degradation products .

Advanced Research Questions

Q. How should researchers address discrepancies in analytical data when quantifying this compound in complex mixtures?

  • Methodological Answer : Use orthogonal analytical methods (e.g., LC-MS/MS and NMR) to cross-validate results. For example, LC-MS/MS provides sensitivity for trace quantification, while ¹H NMR confirms structural identity. Apply statistical tools (e.g., ANOVA or Grubbs’ test) to identify outliers and ensure reproducibility. Document potential interferents (e.g., metabolites or degradation products) and validate methods using spiked matrices .

Q. What experimental design considerations are critical when investigating environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (e.g., UV exposure, pH variations, microbial activity) in controlled mesocosms. Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N) to track degradation products via LC-HRMS. Include negative controls (e.g., sterile samples) to distinguish abiotic vs. biotic degradation. Prioritize identification of persistent metabolites using fragmentation libraries and reference standards .

Q. How can cross-reactivity challenges be minimized when detecting this compound in environmental samples?

  • Methodological Answer : Optimize chromatographic separation (e.g., gradient elution with C18 columns) to resolve structurally similar compounds (e.g., 6-CNA or imidacloprid derivatives). Employ selective detectors (e.g., tandem MS with multiple reaction monitoring) and validate specificity using blank matrices spiked with potential interferents. Derivatization (e.g., with 2,4-dinitrophenylhydrazine for carbonyl groups) may enhance selectivity .

Q. What strategies are effective for elucidating the metabolic fate of this compound in biological systems?

  • Methodological Answer : Use in vitro models (e.g., liver microsomes or hepatocytes) to identify phase I/II metabolites. Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling to distinguish endogenous compounds from metabolites. For in vivo studies, employ radiolabeled ([¹⁴C]) analogs and autoradiography to track tissue distribution .

Properties

IUPAC Name

6-chloro-4-(methylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-5-2-6(8)10-3-4(5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVQQSLYBUVFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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